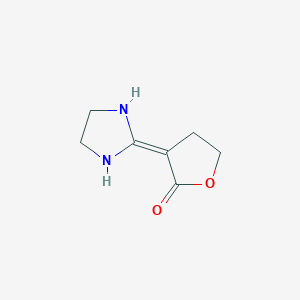
3-(Imidazolidin-2-ylidene)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Imidazolidin-2-ylidene)oxolan-2-one is a heterocyclic compound that features both imidazolidine and oxolanone rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Imidazolidin-2-ylidene)oxolan-2-one can be achieved through several methods. One common approach involves the reaction of ninhydrin with malononitrile and various diamines in a one-pot three-component reaction in water medium under catalyst-free conditions . This method is efficient, environmentally friendly, and yields high amounts of the target product.
Industrial Production Methods
Industrial production methods for this compound often involve the use of metal catalysts to enhance the reaction efficiency and yield. For example, γ-Al2O3 has been reported to catalyze the formation of imidazolidin-2-one derivatives from aliphatic 1,2-diamines with CO2 at elevated temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Imidazolidin-2-ylidene)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Imidazolidin-2-ylidene)oxolan-2-one has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Imidazolidin-2-ylidene)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a chiral auxiliary, facilitating asymmetric transformations. Its unique structure allows it to participate in various chemical reactions, contributing to its effectiveness in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazolidin-2-one: A closely related compound with similar structural features and applications.
Oxolan-2-one: Another related compound that shares the oxolanone ring structure.
Uniqueness
3-(Imidazolidin-2-ylidene)oxolan-2-one is unique due to its combination of imidazolidine and oxolanone rings, which imparts distinct chemical and physical properties. This dual-ring structure enhances its versatility and effectiveness in various applications, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
89810-13-9 |
|---|---|
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
3-imidazolidin-2-ylideneoxolan-2-one |
InChI |
InChI=1S/C7H10N2O2/c10-7-5(1-4-11-7)6-8-2-3-9-6/h8-9H,1-4H2 |
InChI-Schlüssel |
YEZHVJGZADKRJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)C1=C2NCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]-](/img/structure/B14377547.png)
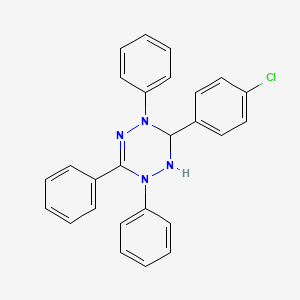
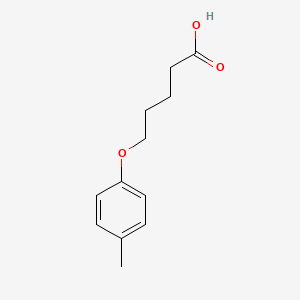
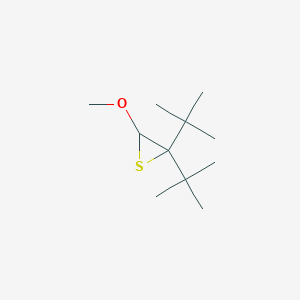
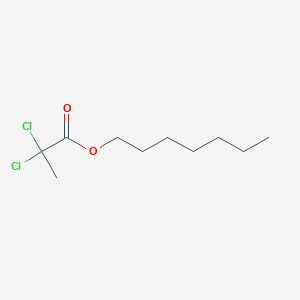
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14377563.png)
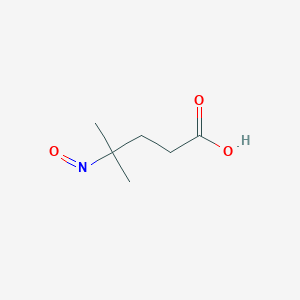
![1-Bromo-4-iodobicyclo[2.2.2]octane](/img/structure/B14377572.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline](/img/structure/B14377577.png)
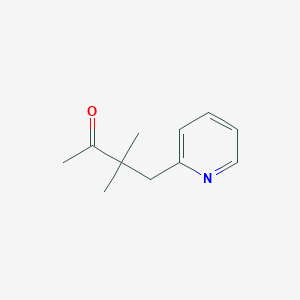
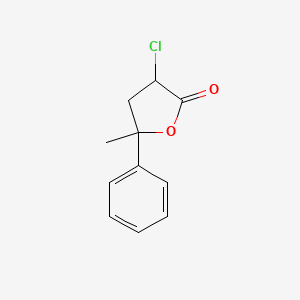

![[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene](/img/structure/B14377603.png)

